Sofalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWRVVCDTLRWPK-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860797 | |
| Record name | {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64506-49-6, 153175-87-2 | |
| Record name | Sofalcone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064506496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sofalcone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153175872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sofalcone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOFALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B668TJX8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sofalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms and Cellular Targets of Sofalcone
Gastric Mucosal Cytoprotection Pathways
Sofalcone's cytoprotective action on the gastric mucosa involves strengthening the intrinsic defense mechanisms that protect the stomach lining from damage caused by factors like acid, pepsin, and inflammatory mediators. patsnap.compatsnap.comresearchgate.net
Prostaglandin (B15479496) Pathway Modulation
This compound (B1681905) has been shown to modulate the prostaglandin pathway, which plays a crucial role in maintaining gastric mucosal integrity. patsnap.comresearchgate.net Prostaglandins (B1171923), particularly prostaglandin E2 (PGE2), are known to have protective effects on the gastric mucosa. patsnap.comresearchgate.net
Enhancement of Prostaglandin E2 (PGE2) Production
This compound increases the levels of prostaglandin E2 (PGE2) in the gastric mucosa. patsnap.comresearchgate.netnih.gov Studies in rats have shown that oral administration of this compound significantly increased PGE2 content in the gastric mucosa. nih.gov This increase is mainly attributed to the inhibition of the prostaglandin metabolizing enzyme, 15-hydroxy-PG-dehydrogenase (15-OH-PG-DH). researchgate.netnih.gov The inhibition of 15-OH-PG-DH activity by this compound is noncompetitive and uncompetitive against its substrates NAD and PGE1, respectively. nih.gov This suggests that this compound helps maintain higher levels of protective PGE2 by reducing its breakdown. researchgate.netnih.gov
Stimulation of Mucus and Bicarbonate Secretion
A key aspect of PGE2's protective effect, and consequently this compound's mechanism, is the enhancement of mucus and bicarbonate secretion. patsnap.compatsnap.com These substances form a protective gel layer on the gastric epithelial surface, acting as a barrier against the corrosive effects of gastric acid and pepsin. patsnap.compatsnap.comkarger.com this compound increases the production of mucus and bicarbonate, which are essential components of this gastric mucosal barrier. patsnap.com
Influence on Gastric Mucus Physicochemical Qualities
Beyond increasing the quantity of mucus and bicarbonate, this compound also enhances the protective qualities of the gastric mucus layer by influencing its physicochemical properties. icm.edu.plnih.govnih.gov
Mucus Viscosity Modulation
This compound has been shown to significantly enhance gastric mucus viscosity. karger.comicm.edu.plnih.govnih.govnih.gov In vitro studies using isolated gastric mucus demonstrated that preincubation with this compound produced a marked, concentration-dependent increase in mucus viscosity. karger.comnih.gov For example, at a concentration of 2.2 x 10-1 M, this compound increased mucus viscosity by 230% in an in vitro system. karger.comnih.gov Prolonged administration of this compound in rats also resulted in a two-fold increase in gastric mucus viscosity. icm.edu.plnih.govnih.gov This increased viscosity contributes to a more robust physical barrier against luminal aggressors. karger.comnih.gov
Here is a table summarizing the effect of this compound on gastric mucus viscosity in an in vitro study:
| This compound Concentration (M) | Increase in Mucus Viscosity (%) |
| 2.2 x 10-2 | Not specified for viscosity |
| 2.2 x 10-1 | 230 |
Data derived from in vitro studies. karger.comnih.gov
Prolonged administration in rats (100 mg/kg twice daily for 3 days) resulted in a 2-fold increase in viscosity compared to the control group. icm.edu.plnih.govnih.gov
Hydrogen Ion Retardation Capacity
This compound enhances the ability of gastric mucus to retard the diffusion of hydrogen ions (H+). karger.comicm.edu.plnih.govnih.govnih.govresearchgate.net This is a critical protective mechanism as it helps maintain a near-neutral pH at the mucosal surface, shielding the epithelial cells from the highly acidic gastric lumen. karger.com In vitro studies showed that this compound increased the retardation ability of mucus to hydrogen ions in a concentration-dependent manner. karger.comnih.gov At 2.2 x 10-2 M, this compound increased H+ retardation by 32%, while at 2.2 x 10-1 M, it resulted in a 43% increase. karger.comnih.gov Studies with prolonged administration in rats demonstrated a 16% increase in mucus H+ retardation capacity. icm.edu.plnih.govnih.govresearchgate.net This enhanced barrier function is crucial for preventing acid-induced damage. karger.comnih.gov
Here is a table summarizing the effect of this compound on the hydrogen ion retardation capacity of gastric mucus:
| Study Type | This compound Concentration/Dose | Increase in H+ Retardation Capacity (%) |
| In vitro | 2.2 x 10-2 M | 32 |
| In vitro | 2.2 x 10-1 M | 43 |
| Prolonged (Rats) | 100 mg/kg twice daily for 3 days | 16 |
Data derived from in vitro and in vivo studies. karger.comicm.edu.plnih.govnih.govnih.govresearchgate.net
The influence of this compound on gastric mucus also includes increasing mucus gel dimension, the content of sulfo- and sialomucins, gel hydrophobicity, covalently bound fatty acids, carbohydrate, and lipid contents, while decreasing protein content. icm.edu.plnih.govnih.gov These changes collectively strengthen the protective qualities of the mucus layer. icm.edu.plnih.govnih.gov
Resistance to Peptic Degradation
This compound has been shown to enhance the resistance of gastric mucus to peptic degradation. icm.edu.plnih.govnih.gov Studies using in vitro systems have demonstrated that preincubation of isolated gastric mucus with this compound leads to a marked, concentration-dependent enhancement in mucus viscosity. nih.gov Furthermore, this compound inhibits the rate of proteolysis of both mucus and albumin by pepsin. nih.gov This inhibitory effect on peptic activity is proportional to the this compound concentration. nih.gov By inhibiting the peptic erosion of the mucus layer, this compound helps to strengthen the gastric mucosal integrity. nih.gov
Hydrophobicity of Gastric Mucus Gel
This compound also contributes to enhancing the hydrophobicity of the gastric mucus gel. icm.edu.plnih.gov Prolonged administration of this compound has been shown to increase the hydrophobicity of gastric mucus. icm.edu.plnih.gov This increased hydrophobicity is associated with changes in the chemical composition of the mucus, including a higher content of covalently bound fatty acids and lipids. nih.gov The mucus-bicarbonate-phospholipid barrier, which includes phospholipids (B1166683) with high hydrophobic properties, is a crucial first line of defense for the gastric mucosa, protecting against luminal digestive enzymes and acid back-diffusion. scispace.com By increasing the hydrophobicity of the mucus layer, this compound reinforces this protective barrier.
Data on the effect of prolonged this compound administration on gastric mucus composition and properties are summarized in the table below:
| Parameter | Control (Mean ± SD) | This compound (Mean ± SD) | Change (%) | P Value |
| Mucus Gel Dimension | - | +23% | +23 | < 0.05 |
| Sulfo- and Sialomucins Content | - | +54% and +25% | +54, +25 | < 0.05 |
| Mucus H+ Retardation Capacity | - | +16% | +16 | < 0.05 |
| Viscosity | - | 2-fold increase | +100 | < 0.05 |
| Gel Hydrophobicity | - | +39% | +39 | < 0.05 |
| Covalently Bound Fatty Acids | - | +67% | +67 | < 0.05 |
| Protein Content | - | -10% | -10 | < 0.05 |
| Carbohydrate Content | - | +30% | +30 | < 0.05 |
| Lipid Content | - | +18% | +18 | < 0.05 |
| High Molecular Weight Mucin (%) | ~30% | ~50% | +67 | - |
Note: Data derived from research findings on prolonged this compound administration in rats. nih.gov
Vascular Endothelial Growth Factor (VEGF) Induction
This compound dramatically increases the expression and production of Vascular Endothelial Growth Factor (VEGF) in gastric epithelial cells. researchgate.netebi.ac.ukcaymanchem.comnih.gov VEGF is a crucial factor in gastrointestinal mucosal remodeling, defense, and ulcer healing, primarily by promoting angiogenesis. researchgate.netphysiology.org
Nrf2-Heme Oxygenase-1 (HO-1) Dependent Pathway
The induction of VEGF by this compound is mediated by the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway. patsnap.compatsnap.comahajournals.orgresearchgate.netebi.ac.uknih.govnih.govwikipedia.orgnih.govx-mol.comahajournals.org Studies have shown that this compound induces the nuclear translocation of Nrf2 and increases HO-1 expression in gastric epithelial cells in a time- and concentration-dependent manner. researchgate.netebi.ac.uknih.gov HO-1 is an inducible enzyme with important roles in protecting gastrointestinal tissues from stress. ebi.ac.uknih.gov Inhibition of HO-1, either pharmacologically or through siRNA treatment, suppresses this compound-induced VEGF production, indicating the dependence on the HO-1 pathway. researchgate.netebi.ac.uknih.gov this compound activates the Nrf2-HO-1 pathway by covalently binding to KEAP1, a cytosolic repressor of Nrf2, via Michael addition, leading to the dissociation of the Nrf2-KEAP1 complex and subsequent nuclear accumulation of Nrf2. ebi.ac.uknih.govresearchgate.net This activation of Nrf2-HO-1 then upregulates VEGF expression. researchgate.netebi.ac.uknih.gov
Angiogenesis Promotion in Mucosal Healing
VEGF is a potent promoter of angiogenesis, the formation of new blood vessels. researchgate.netphysiology.org Angiogenesis is essential for wound healing, including the healing of gastric ulcers. researchgate.netphysiology.org By inducing VEGF production via the Nrf2-HO-1 pathway, this compound promotes angiogenesis in the gastric mucosa. patsnap.comresearchgate.netwikipedia.org This enhanced angiogenesis contributes to accelerated mucosal healing by improving blood supply to the damaged areas, facilitating the delivery of essential factors for tissue repair. patsnap.compatsnap.com Research suggests that the binding of angiogenic growth factors like VEGF to structures in the gastric mucosa may be a key mechanism in the accelerated healing of chronic gastroduodenal ulcers by agents like this compound. escholarship.org
Anti-inflammatory Signaling Pathways
This compound exhibits anti-inflammatory properties by influencing various signaling pathways. patsnap.compatsnap.comcaymanchem.com It has been shown to inhibit the production of pro-inflammatory molecules, such as nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.netcaymanchem.com This inhibition of inflammatory mediators helps to decrease the inflammatory response in the gastric mucosa, which can contribute to mucosal damage and ulcer formation. patsnap.compatsnap.com
The anti-inflammatory effects of this compound are partly linked to the induction of HO-1, as pharmacological inhibition of HO-1 has been shown to attenuate these effects. researchgate.net Additionally, this compound has been reported to inhibit the activity of neutrophils, which are involved in inflammation. patsnap.com It also modulates the prostaglandin pathway, increasing the levels of prostaglandin E2 (PGE2), which has protective effects on the gastric mucosa, including enhancing mucus and bicarbonate secretion and promoting mucosal blood flow. patsnap.com Furthermore, recent research suggests that this compound may exert anti-inflammatory activity by covalently targeting High Mobility Group Box 1 (HMGB1), a protein involved in inflammatory responses. researchgate.netresearchgate.net this compound's ability to inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and contribute to tissue damage, also contributes to its protective effects on the gastric mucosa. patsnap.com
| Inflammatory Mediator/Target | Effect of this compound | Reference |
| Nitric Oxide (NO) | Inhibition | researchgate.netcaymanchem.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | researchgate.netcaymanchem.com |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition | researchgate.netcaymanchem.com |
| Neutrophil Activity | Inhibition | patsnap.com |
| Prostaglandin E2 (PGE2) | Increase | patsnap.com |
| High Mobility Group Box 1 (HMGB1) | Covalent Targeting | researchgate.netresearchgate.net |
| Matrix Metalloproteinases (MMPs) | Inhibition | patsnap.com |
Inhibition of Pro-inflammatory Cytokines and Mediators
This compound has demonstrated the ability to suppress the production and activity of several pro-inflammatory cytokines and mediators, which are central to the initiation and perpetuation of inflammatory processes. patsnap.comnih.govnih.govnih.gov
Suppression of Tumor Necrosis Factor-alpha (TNF-α)
Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine involved in various inflammatory conditions. patsnap.comnih.govmdpi.com Studies have shown that this compound can significantly inhibit the production of TNF-α. For instance, in human monocytes stimulated by Helicobacter pylori water extract, this compound at concentrations of 10 µg/ml and 50 µg/ml significantly inhibited the increase in TNF-α production. nih.gov Additionally, this compound has been reported to suppress LPS-induced TNF-α production in a coculture system of RAW 264.7 macrophages and adipocytes. nih.govnih.govfrontiersin.orgtandfonline.com This suppressive effect contributes to its anti-inflammatory properties. patsnap.compatsnap.com
Modulation of Interleukin-1 beta (IL-1β) and Interleukin-4 (IL-4)
Interleukin-1 beta (IL-1β) is another key pro-inflammatory cytokine that plays a significant role in inflammation. patsnap.comnih.govnih.gov Research indicates that this compound can inhibit the production of IL-1β. Similar to its effect on TNF-α, this compound significantly inhibited the increase in IL-1β production in human monocytes stimulated by Helicobacter pylori water extract at concentrations of 10 µg/ml and 50 µg/ml. nih.gov
This compound has also been shown to influence the levels of Interleukin-4 (IL-4), an anti-inflammatory cytokine. In a study using an MPTP-induced mouse model of Parkinson's disease, this compound administration upregulated the anti-inflammatory cytokine IL-4. patsnap.com This suggests that this compound may not only suppress pro-inflammatory mediators but also promote the production of anti-inflammatory ones.
Here is a summary of this compound's effects on TNF-α and IL-1β production based on a study with H. pylori-stimulated human monocytes:
| Cytokine | Stimulus | This compound Concentration | Effect on Production | Citation |
| TNF-α | H. pylori extract | 10 µg/ml | Inhibited | nih.gov |
| TNF-α | H. pylori extract | 50 µg/ml | Inhibited | nih.gov |
| IL-1β | H. pylori extract | 10 µg/ml | Inhibited | nih.gov |
| IL-1β | H. pylori extract | 50 µg/ml | Inhibited | nih.gov |
Neutrophil Infiltration and Activity Reduction
Neutrophils are among the first immune cells to arrive at a site of inflammation and play a critical role in the inflammatory response. patsnap.comoup.com this compound has been shown to inhibit the activity of neutrophils, thereby reducing the inflammatory response in the gastric mucosa. patsnap.com By reducing neutrophil infiltration and activity, this compound helps to protect the mucosal lining from damage. patsnap.com While the search results mention neutrophil infiltration in the context of inflammation and H. pylori infection oup.combiomolther.orgnih.govsemanticscholar.org, they specifically state that this compound inhibits neutrophil activity patsnap.com.
Modulation of Enzyme Activity
This compound also exerts its effects by modulating the activity of certain enzymes involved in inflammation and tissue degradation. patsnap.com
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, and their activity is often increased in inflammatory and pathological conditions, contributing to tissue damage. patsnap.commdpi.comahajournals.org this compound has been shown to inhibit the activity of matrix metalloproteinases. patsnap.com By inhibiting MMP activity, this compound helps to preserve the integrity of the gastric mucosa. patsnap.com
Here is a summary of this compound's effects on key cellular targets:
| Target | Type of Molecule/Cell | Effect of this compound | Citation |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Production inhibited | patsnap.comnih.govnih.govnih.gov |
| Interleukin-1 beta (IL-1β) | Cytokine | Production inhibited | patsnap.comnih.gov |
| Interleukin-4 (IL-4) | Cytokine | Production upregulated | patsnap.com |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine | Production suppressed | nih.govtandfonline.comebi.ac.uk |
| Neutrophil activity | Immune cell | Inhibited | patsnap.com |
| Matrix Metalloproteinases (MMPs) | Enzymes | Activity inhibited | patsnap.com |
Inhibition of Cyclooxygenase-2 (COX-2)
This compound has been reported to possess anti-inflammatory properties, and studies on chalcone (B49325) derivatives, the structural class to which this compound belongs, have indicated inhibitory effects on cyclooxygenase (COX) enzymes. sci-hub.seresearchgate.netdovepress.comnih.gov Specifically, the anti-inflammatory activity of chalcones is thought to involve the inhibition of COX, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. sci-hub.seresearchgate.net Research suggests that the α,β-unsaturated carbonyl moiety present in chalcones is crucial for their anti-inflammatory activities, including COX inhibition. sci-hub.senih.gov Some chalcone derivatives have demonstrated selective inhibition against the COX-2 enzyme. sci-hub.senih.gov
Covalent Targeting of High Mobility Group Box 1 (HMGB1)
Recent chemoproteomics studies have identified High Mobility Group Box 1 (HMGB1) as a key covalent target of this compound, contributing to its anti-inflammatory activity in intestinal epithelial cells. scilit.comresearchgate.netrsc.org HMGB1 is a nuclear protein that can be released into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP) and contributes to inflammation. Targeting HMGB1 covalently suggests a direct interaction that modulates its function, thereby suppressing inflammatory responses. researchgate.netresearchgate.net
Anti-colitic Mechanisms
This compound has demonstrated anti-colitic effects, which are linked to its ability to activate the Nrf2-heme oxygenase (HO)-1 pathway. nih.govresearchgate.net Studies using experimental colitis models in rats have shown that rectal administration of this compound can alleviate colon damage and inflammation. nih.govresearchgate.netebi.ac.uk This protective effect is associated with increased nuclear accumulation of Nrf2 and elevated levels of HO-1 in the colon. nih.govresearchgate.netebi.ac.uk The anti-colitic effects of this compound were significantly inhibited when co-administered with an HO-1 inhibitor, highlighting the importance of the Nrf2-HO-1 pathway in its beneficial actions in colitis. nih.govresearchgate.netebi.ac.uk Colon-targeted delivery of this compound has been explored as a strategy to enhance its anti-colitic efficacy via Nrf2 activation. nih.govacs.org
Antioxidant Mechanisms
This compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress. patsnap.compatsnap.com
Antioxidant Mechanisms
Free Radical Scavenging and Oxidative Stress Reduction
One of the significant mechanisms of action for this compound is its ability to scavenge free radicals. patsnap.compatsnap.com Free radicals are highly reactive molecules that can cause oxidative stress and damage to cellular structures. patsnap.com this compound's antioxidant properties help to neutralize these free radicals, thereby reducing oxidative stress and promoting mucosal healing. patsnap.compatsnap.com Studies have shown that this compound can inhibit the increase in lipid peroxides induced by lipid-soluble free radical initiators in gastric mucosal homogenate and can scavenge superoxide (B77818) radicals in aprotic solvent. nih.gov These findings suggest that the protective effect of this compound against injury induced by ischemia-reperfusion, for instance, is partly attributable to its antioxidant activities in the lipophilic phase. nih.gov
Nuclear Factor-Erythroid 2 (NF-E2) p45-Related Factor 2 (Nrf2) Activation
This compound is known to activate the nuclear factor-erythroid 2 (NF-E2) p45-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway, which is a crucial cytoprotective and anti-inflammatory pathway. nih.govresearchgate.netebi.ac.uk Activation of Nrf2 is considered a vital element in the body's defense mechanisms against oxidative stress and inflammation. researchgate.net Nrf2 is a transcription factor that upregulates the expression of various detoxifying and antioxidant defense enzymes and proteins by binding to the antioxidant response element (ARE). researchgate.netmdpi.com
Dissociation of Nrf2-KEAP1 Complex
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by binding to KEAP1, which facilitates Nrf2's ubiquitination and subsequent proteasomal degradation, maintaining low cellular Nrf2 levels. mdpi.comtheinterstellarplan.com this compound has been demonstrated to induce the dissociation of the Nrf2-KEAP1 complex. ebi.ac.ukresearchgate.netnih.gov This dissociation is a crucial step in the activation of the Nrf2 pathway. Chalcones, including this compound, can activate the KEAP1/Nrf2 pathway through a Michael addition reaction with cysteine residues in KEAP1. mdpi.comresearchgate.net This modification leads to conformational changes in KEAP1, preventing it from binding to Nrf2 and targeting it for degradation. mdpi.comresearchgate.net Studies using biotin-tagged this compound have shown that it binds to KEAP1, and this binding is inhibited by pretreatment with this compound and thiol compounds, but not by a reduced form of this compound where the Michael reaction acceptor is deactivated. ebi.ac.ukresearchgate.netnih.gov This suggests a covalent interaction between this compound and KEAP1.
Nuclear Accumulation of Nrf2
Following its dissociation from KEAP1 in the cytoplasm, Nrf2 is able to translocate to the nucleus. mdpi.comtheinterstellarplan.comresearchgate.net this compound treatment has been consistently shown to facilitate the nuclear accumulation of Nrf2 in various cell types, including human colon carcinoma cells, rat gastric mucosal RGM-1 cells, primary trophoblasts, and human umbilical vein endothelial cells (HUVECs). ebi.ac.ukresearchgate.netnih.govahajournals.orgresearchgate.netahajournals.orgmedchemexpress.comresearchgate.net Western blot analysis of nuclear extracts has demonstrated a marked increase in nuclear Nrf2 levels upon this compound treatment. ahajournals.orgahajournals.orgmedchemexpress.com This nuclear translocation is essential for Nrf2 to exert its transcriptional regulatory function.
Upregulation of Antioxidant Response Element (ARE) Genes
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences located in the promoter regions of its target genes. theinterstellarplan.comresearchgate.net This binding leads to the transcriptional activation and upregulation of a battery of cytoprotective genes, including those involved in detoxification, antioxidant defense, and anti-inflammatory processes. mdpi.comresearchgate.net this compound treatment has been shown to increase the expression of several Nrf2-responsive genes. ebi.ac.ukahajournals.orgahajournals.orgamazonaws.comnih.gov
Heme Oxygenase-1 (HO-1) Induction
Heme Oxygenase-1 (HO-1), also known as HSP32, is a key cytoprotective enzyme that degrades heme into biliverdin, carbon monoxide, and iron. portlandpress.com HO-1 is a major target gene of Nrf2 and plays a significant role in antioxidant and anti-inflammatory responses. theinterstellarplan.comahajournals.orgportlandpress.com this compound is a potent inducer of HO-1 expression. ebi.ac.ukresearchgate.netahajournals.orgresearchgate.netahajournals.orgmedchemexpress.comamazonaws.comnih.govscience.govunimelb.edu.au Studies have shown that this compound increases both HO-1 mRNA and protein levels in various cell types, including gastric epithelial cells, primary trophoblasts, and HUVECs. ebi.ac.ukahajournals.orgresearchgate.netahajournals.orgmedchemexpress.com The induction of HO-1 by this compound is dependent on the activation and nuclear translocation of Nrf2. ebi.ac.ukresearchgate.netnih.govresearchgate.netscience.gov Research has demonstrated a time- and concentration-dependent increase in HO-1 expression with this compound treatment. ebi.ac.ukresearchgate.net
NAD(P)H Quinone Dehydrogenase 1 (NQO1) Transactivation
NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a cytosolic enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species through redox cycling. wikipedia.org NQO1 is another important Nrf2 target gene involved in detoxification and antioxidant defense. theinterstellarplan.comresearchgate.netljmu.ac.uk this compound treatment has been shown to transactivate NQO1, leading to increased expression. ebi.ac.ukresearchgate.netahajournals.orgmedchemexpress.comresearchgate.netamazonaws.comnih.govnih.gov Studies in primary HUVECs have shown a dose-dependent increase in NQO1 expression with this compound treatment. medchemexpress.com
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) Transactivation
Glutamate-Cysteine Ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. frontiersin.orgwikipedia.org GCL is composed of two subunits, a catalytic subunit (GCLC) and a modifier subunit (GCLM). wikipedia.org GCLC is the catalytically active component. wikipedia.org The gene encoding GCLC is a known target of Nrf2. frontiersin.orgnih.gov this compound treatment has been shown to transactivate GCLC, leading to increased expression. ebi.ac.ukresearchgate.netahajournals.orgresearchgate.netamazonaws.comnih.govnih.gov While some studies have indicated a dose-dependent increase in GCLC mRNA expression with this compound, this increase has not always reached statistical significance. ahajournals.org Nevertheless, the transactivation of GCLC by this compound supports its role in enhancing cellular antioxidant defense through increased GSH synthesis.
Here is a summary of the effects of this compound on the expression of Nrf2-regulated genes:
| Gene | Effect of this compound Treatment |
| HO-1 | Increased mRNA and protein expression ebi.ac.ukahajournals.orgresearchgate.netahajournals.orgmedchemexpress.com |
| NQO1 | Increased expression ebi.ac.ukresearchgate.netahajournals.orgmedchemexpress.com |
| TXN | Increased expression ebi.ac.ukresearchgate.netahajournals.org |
| GCLC | Increased expression ebi.ac.ukresearchgate.netahajournals.orgmedchemexpress.com |
Antimicrobial Mechanisms
This compound demonstrates antimicrobial activity, particularly against Helicobacter pylori, through multiple pathways. apollopharmacy.inebi.ac.uknih.gov
Helicobacter pylori Inhibition
This compound exerts several inhibitory effects on H. pylori, contributing to its potential in treating H. pylori infection. ebi.ac.uknih.gov
This compound has a direct bactericidal effect on H. pylori. nih.govapollopharmacy.indrugbank.comwjgnet.com Studies have determined minimum inhibitory concentrations (MIC) ranging from 55 to 222 µmol/L against H. pylori. nih.govwjgnet.commdpi.com
This compound exhibits anti-urease activity. nih.govapollopharmacy.indrugbank.comwjgnet.com Urease is an enzyme produced by H. pylori that is crucial for its survival in the acidic environment of the stomach. By hydrolyzing urea (B33335) into ammonia (B1221849) and carbon dioxide, urease neutralizes stomach acid, creating a more favorable environment for the bacteria. apollopharmacy.in Inhibition of this enzyme by this compound can therefore impair the ability of H. pylori to thrive in the gastric environment. Research suggests that this compound administration may improve H. pylori eradication rates, particularly in patients with high gastric urease activity. nih.gov
This compound reduces the adhesion of H. pylori to gastric epithelial cells. nih.govapollopharmacy.indrugbank.comwjgnet.com Adhesion is a critical step for H. pylori colonization and persistence in the stomach. By inhibiting this process, this compound can interfere with the bacteria's ability to establish and maintain infection. Studies using flow cytometry have shown that this compound significantly inhibits the adherence of H. pylori strains to human gastric cancer cells (MKN 45). nih.gov This inhibition of adherence is also indicated as a reason for the observed inhibition of IL-8 secretion induced by H. pylori. nih.gov
This compound induces morphological changes in H. pylori. ebi.ac.uknih.gov This effect has been observed in vitro and highlights another mechanism by which this compound impacts the bacteria. nih.govgrafiati.com
Broad-Spectrum Antibacterial Activity
Inhibition of Staphylococcus aureus (including MRSA)
This compound has demonstrated potent inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) researchgate.netresearchgate.netmdpi.com. Studies have shown that this compound can significantly reduce the pathogenicity of S. aureus researchgate.net. Furthermore, this compound has been observed to synergize with conventional antibiotics like amoxicillin (B794) against S. aureus researchgate.net.
Inhibition of Escherichia coli
Beyond its activity against Gram-positive bacteria, this compound also exhibits efficacy against Gram-negative bacteria, including Escherichia coli researchgate.netresearchgate.netmdpi.com. This highlights its potential as a broad-spectrum antibacterial agent researchgate.netmdpi.com. Some chalcone derivatives, including those structurally related to this compound, have shown potent inhibition of E. coli mdpi.commdpi.com.
Disruption of Bacterial Protein Synthesis
A key mechanism by which this compound exerts its antibacterial effect is through the disruption of bacterial protein synthesis researchgate.net. Protein synthesis is fundamental for bacterial life activities, as each protein is synthesized through mRNA-templated translation on ribosomes researchgate.net.
Chemoproteomic profiling using a clickable this compound-derived probe has identified ribosomal proteins as primary targets researchgate.net. Specifically, the 50S ribosomal subunit protein rplB has been identified as a target researchgate.netresearchgate.net. Research indicates that this compound covalently binds to rplB, likely via cysteine residues researchgate.netresearchgate.net. This covalent binding has been validated through various techniques, including cellular thermal shift assays, microscale thermophoresis, and competition assays researchgate.net.
The covalent binding of this compound to ribosomal proteins, such as rplB, leads to the impairment of ribosomal function researchgate.net. Bio-orthogonal noncanonical amino acid tagging studies have revealed that this compound disrupts bacterial protein synthesis by interfering with the proper functioning of ribosomes researchgate.net. This mechanism of action is distinct from that of many conventional antibiotics researchgate.net.
Covalent Binding to Ribosomal Proteins (e.g., rplB 50S subunit)
Biofilm Formation Inhibition
This compound has also been shown to inhibit biofilm formation in Staphylococcus aureus researchgate.netresearchgate.net. Biofilm formation is a key virulence factor for many bacteria, including S. aureus, contributing to antibiotic resistance and persistent infections researchgate.netresearchgate.net. By inhibiting biofilm formation, this compound can reduce the pathogenicity of S. aureus researchgate.net. Studies on other chalcone derivatives have also highlighted their ability to inhibit biofilm formation in various bacterial species csic.esfrontiersin.orgunesp.br.
Here is a summary of key findings regarding this compound's antibacterial mechanisms:
| Mechanism/Target | Bacterial Species Affected | Key Findings | Source |
| Inhibition of Growth | S. aureus (including MRSA), E. coli | Potent inhibition demonstrated; synergistic effect with amoxicillin against S. aureus. researchgate.netresearchgate.netmdpi.commdpi.com | researchgate.netresearchgate.netmdpi.commdpi.com |
| Disruption of Protein Synthesis | Bacteria (specifically S. aureus) | Impairs ribosomal function. researchgate.net | researchgate.net |
| Covalent Binding to Ribosomal Proteins | Bacteria (specifically S. aureus) | Targets ribosomal proteins, including rplB (50S subunit), via covalent binding to cysteine residues. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Impairment of Ribosomal Function | Bacteria (specifically S. aureus) | Disrupts mRNA-templated translation. researchgate.net | researchgate.net |
| Biofilm Formation Inhibition | S. aureus | Significantly reduces biofilm formation, addressing a key virulence factor. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Pharmacological Spectrum and Therapeutic Investigations of Sofalcone
Gastrointestinal System
Sofalcone's effects on the gastrointestinal system are well-documented, with research focusing on its ability to protect and heal the gastric mucosa and its interactions with Helicobacter pylori. ebi.ac.ukpatsnap.comnih.govpatsnap.com
Gastric Ulcer Healing and Prevention
This compound (B1681905) is classified as an anti-ulcer agent and is used for the treatment and prevention of gastric ulcers. ebi.ac.ukpatsnap.comwikipedia.orgnih.gov Its cytoprotective action on the gastric mucosa is a primary mechanism, involving the enhancement of mucus and bicarbonate production, which are crucial components of the gastric mucosal barrier. patsnap.compatsnap.com This fortification helps shield the mucosal lining from the acidic environment of the stomach, thereby aiding in ulcer healing and prevention. patsnap.compatsnap.com
Studies have investigated this compound's efficacy in promoting gastric ulcer healing. In a randomized controlled trial comparing this compound with cimetidine (B194882) (an H2-receptor antagonist) following H. pylori eradication therapy in patients with gastric ulcers, this compound promoted gastric ulcer healing at a rate equivalent to that of cimetidine after 7 weeks of treatment. nih.gov
This compound also contributes to ulcer healing by promoting angiogenesis and improving blood flow to damaged mucosal areas through the upregulation of vascular endothelial growth factor (VEGF). patsnap.comnih.govresearchgate.netosti.gov This enhanced blood supply facilitates the delivery of essential nutrients and oxygen for tissue repair and regeneration. patsnap.com The upregulation of VEGF by this compound is suggested to be mediated by the activation of the Nrf2-heme oxygenase-1 (HO-1) pathway. nih.govresearchgate.netosti.gov
| Study Design | Treatment Groups | H. pylori Eradication Rate (ITT/PP) | Ulcer Healing Rate at 8 Weeks (ITT/PP) | Symptom Disappearance Rate |
| Randomized controlled comparative trial nih.gov | This compound (7 weeks after 1 week eradication) vs. Cimetidine (7 weeks after 1 week eradication) | This compound: 81.3%/81.3% nih.gov | This compound: 71.9%/71.9% nih.gov | This compound: Significantly better nih.gov |
| Cimetidine: 62.5%/64.5% nih.gov | Cimetidine: 71.9%/71.0% nih.gov | Cimetidine: - nih.gov |
Gastritis Treatment
This compound is used in the treatment of gastritis. ebi.ac.ukpatsnap.comwikipedia.orglotusinternational.com Its beneficial effects in gastritis are attributed to its anti-inflammatory and cytoprotective properties. patsnap.compatsnap.com this compound inhibits the production of inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby mitigating inflammation in the gastric mucosa. patsnap.com
Experimental studies in rats with sodium taurocholate-induced gastritis have shown that this compound can improve atrophic changes in both fundic and pyloric glands, restoring them to near-normal levels. researchgate.net Furthermore, this compound administration increased the proliferative activity of generative cells in the gastric mucosa of these rats, particularly in the pyloric gland. researchgate.net This stimulation of compensatory cell proliferation is suggested to contribute to the repair of the gastric mucosa affected by gastritis. researchgate.net
| Experimental Model | Treatment | Observed Effects |
| Sodium taurocholate-induced gastritis in rats researchgate.net | This compound | Improved atrophic changes in gastric glands; Increased proliferative activity of generative cells in gastric mucosa. researchgate.net |
Adjuvant Therapy for Helicobacter pylori Eradication
This compound has been reported to possess anti-Helicobacter pylori activity, including inhibiting its growth, urease activity, and adhesion to gastric mucin. patsnap.comlotusinternational.comnih.govnih.gov This property has led to investigations into its use as an adjuvant therapy in H. pylori eradication regimens. nih.govahajournals.org
A study investigating the therapeutic effects of this compound when combined with a triple therapy regimen (rabeprazole, amoxicillin (B794), and clarithromycin) for H. pylori infection found that the addition of this compound significantly increased the cure rate compared to the triple therapy alone. nih.gov The study reported a per-protocol eradication rate of 94.0% in the group receiving this compound plus triple therapy, compared to 81.1% in the group receiving triple therapy alone. nih.gov This suggests that this compound can provide a significant additive effect in the eradication of H. pylori infection when used in combination with standard antibiotic regimens. nih.gov
| Treatment Regimen | H. pylori Eradication Rate (Intention-to-Treat) | H. pylori Eradication Rate (Per Protocol) |
| Triple therapy (Rabeprazole + Amoxicillin + Clarithromycin) nih.gov | 78.2% nih.gov | 81.1% nih.gov |
| This compound + Triple therapy nih.gov | 87.0% nih.gov | 94.0% nih.gov |
Anti-colitic Activity in Experimental Models
Research suggests that this compound may possess anti-colitic activity, which has been explored in experimental models. nih.govahajournals.orgresearchgate.net this compound's potential in this area is linked to its ability to activate the cytoprotective and anti-inflammatory Nrf2-HO-1 pathway. nih.govresearchgate.net
Studies using a dinitrobenzene sulfonic acid-induced rat colitis model have shown that rectal administration of this compound alleviated colon damage and inflammation. nih.govresearchgate.net This was associated with increased nuclear accumulation of Nrf2 and elevated HO-1 levels in the colon. nih.govresearchgate.net The protective effects of this compound against colon damage and inflammation in this model were significantly inhibited when an HO-1 inhibitor was co-administered, indicating that the anti-colitic effects are likely mediated by the induction of Nrf2 activation and the subsequent HO-1 pathway. nih.govresearchgate.net this compound is thought to activate this pathway by covalently binding to KEAP1, a cytosolic repressor of Nrf2, via Michael addition. nih.govresearchgate.net
| Experimental Model | Administration Route | Observed Effects | Mediating Pathway Suggested |
| Dinitrobenzene sulfonic acid-induced colitis in rats nih.govresearchgate.net | Rectal | Alleviated colon damage and inflammation; Increased colonic nuclear Nrf2 and HO-1 levels. nih.govresearchgate.net | Nrf2-HO-1 pathway nih.govresearchgate.net |
Cardiovascular System
Beyond its established gastrointestinal effects, this compound has also been investigated for its potential impact on the cardiovascular system, particularly concerning endothelial function. patsnap.comahajournals.orgresearchgate.netnih.govresearchgate.net
Amelioration of Endothelial Dysfunction
Endothelial dysfunction is a key factor in the pathogenesis of various cardiovascular disorders. ahajournals.org Research indicates that this compound may have a beneficial effect on endothelial function. ahajournals.orgresearchgate.netnih.govresearchgate.net
Studies have shown that this compound can potently suppress endothelial dysfunction in in vitro models. ahajournals.orgnih.gov For instance, in human umbilical vein endothelial cells (HUVECs), this compound treatment blocked tumor necrosis factor-alpha (TNF-α)-induced monocyte adhesion and vascular cell adhesion molecule 1 (VCAM-1) expression, markers of endothelial activation and dysfunction. ahajournals.orgnih.gov
This compound's positive effects on endothelial function are also linked to its ability to activate the Nrf2-HO-1 pathway. ahajournals.orgnih.govresearchgate.netahajournals.orgahajournals.orgunimelb.edu.au Activation of this pathway is known to have cytoprotective and antioxidant effects. ebi.ac.ukahajournals.orgnih.govresearchgate.net this compound has been shown to increase HO-1 mRNA and protein expression in primary human trophoblasts and HUVECs, leading to nuclear translocation of Nrf2. nih.govahajournals.org Furthermore, this compound significantly decreased the secretion of soluble fms-like tyrosine kinase-1 (sFlt-1) from primary human trophoblasts. ebi.ac.ukahajournals.orgnih.govahajournals.orgunimelb.edu.au Elevated levels of sFlt-1 are associated with endothelial dysfunction in conditions like preeclampsia. ebi.ac.ukahajournals.orgnih.govunimelb.edu.au These findings suggest that this compound's ability to activate the Nrf2-HO-1 pathway and reduce antiangiogenic factors like sFlt-1 contributes to its potential in ameliorating endothelial dysfunction. ebi.ac.ukahajournals.orgnih.gov
| Cell Type / Model | Stimulus | Observed Effects of this compound | Mediating Pathway Suggested |
| Human umbilical vein endothelial cells (HUVECs) ahajournals.orgnih.gov | TNF-α | Blocked monocyte adhesion; Reduced VCAM-1 expression. ahajournals.orgnih.gov | Nrf2-HO-1 pathway ahajournals.orgnih.gov |
| Primary human trophoblasts ebi.ac.ukahajournals.orgnih.govahajournals.orgunimelb.edu.au | - | Increased HO-1 mRNA and protein expression; Induced nuclear translocation of Nrf2; Decreased sFlt-1 secretion. ebi.ac.ukahajournals.orgnih.govahajournals.orgunimelb.edu.au | Nrf2-HO-1 pathway ebi.ac.ukahajournals.orgnih.gov |
Potential in Preeclampsia
Preeclampsia is a severe pregnancy complication characterized by hypertension and endothelial dysfunction, often linked to an imbalance of angiogenic and antiangiogenic factors. ahajournals.orgpreeclampsiaresearch.comnih.gov Investigations have explored this compound's capacity to modulate these factors and ameliorate associated endothelial dysfunction. ahajournals.orgnih.gov
Reduction of Soluble fms-like Tyrosine Kinase-1 (sFlt-1)
Soluble fms-like tyrosine kinase-1 (sFlt-1) is an antiangiogenic factor implicated in the pathophysiology of preeclampsia. ahajournals.orgpreeclampsiaresearch.comnih.gov Studies have shown that this compound treatment can significantly decrease the secretion of sFlt-1. In experiments using primary human trophoblasts and uterine microvascular cells, this compound at concentrations ranging from 10 to 50 μmol/L significantly reduced sFlt-1 production. ahajournals.orgnih.gov While this compound significantly decreased sFlt-1 secretion from primary human trophoblasts, it did not significantly decrease sFlt-1 in primary human umbilical vein endothelial cells at the tested concentrations. ahajournals.org this compound's ability to reduce sFlt-1 production is proposed to be linked, in part, to its activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which has been suggested to decrease sFlt-1 production. ahajournals.orgnih.govresearchgate.net
Modulation of Angiogenic Factors Imbalance
An imbalance between angiogenic and antiangiogenic factors is considered a key mechanism in the development of preeclampsia. ahajournals.org Beyond its effect on sFlt-1, this compound has been shown to ameliorate markers of endothelial dysfunction in in vitro models relevant to preeclampsia. ahajournals.orgnih.gov For instance, this compound potently suppressed endothelial dysfunction by blocking tumor necrosis factor α (TNF-α)–induced monocyte adhesion and vascular cell adhesion molecule 1 (VCAM1) expression in human umbilical vein endothelial cells (HUVECs). ahajournals.orgnih.govahajournals.org At doses of 10–50 μmol/L, this compound dose-dependently decreased THP-1 monocyte adherence to HUVECs stimulated with TNF-α, with a significant reduction observed at 50 μmol/L. ahajournals.org this compound also significantly reduced endothelin-1 (B181129) expression at the top dose of 50 μmol/L in TNF-α–treated HUVECs. ahajournals.org However, one study noted that this compound had no significant effect on soluble endoglin (sEng) production, another antiangiogenic factor involved in preeclampsia. ahajournals.org
Neurological System
Research has also investigated the potential neuroprotective effects of this compound, particularly in the context of neurodegenerative disorders. patsnap.comresearchgate.net
Neuroprotective Effects in Neurodegenerative Models
This compound, recognized for its antioxidative and anti-inflammatory properties, has been explored for its therapeutic potential in neurodegenerative conditions. patsnap.comresearchgate.netresearchgate.net
Parkinson's Disease Model Amelioration
Studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease (PD) have provided evidence for this compound's neuroprotective effects. patsnap.comresearchgate.netresearchgate.netwilddata.cnmdpi.commedchemexpress.cn In this model, this compound administration was found to ameliorate MPTP-induced motor impairments, as assessed by tests such as the rotarod and wire tests. patsnap.comresearchgate.netresearchgate.net Furthermore, this compound treatment prevented the loss of dopaminergic neurons and reduced striatal degeneration induced by MPTP. patsnap.comresearchgate.netresearchgate.net
Detailed findings from studies in the MPTP-induced PD mouse model include:
Reversal of MPTP-induced downregulation of NRF2. patsnap.comresearchgate.net
Reduction of elevated levels of reactive oxygen species (ROS) and malondialdehyde (MDA). patsnap.comresearchgate.net
Increase in total antioxidant capacity (TAOC). patsnap.comresearchgate.net
Amelioration of the MPTP-induced downregulation of phosphorylation of Akt at Ser473. patsnap.comresearchgate.netresearchgate.net
These findings suggest that this compound's neuroprotective effects in this PD model involve the modulation of oxidative stress and the activation of the Akt pathway. patsnap.comresearchgate.netresearchgate.net
Inhibition of Neuroinflammation
Neuroinflammation is a significant factor contributing to the progression of neurodegenerative disorders, including Parkinson's disease. researchgate.netmdpi.comscienceopen.com this compound has demonstrated anti-inflammatory properties that appear relevant in this context. patsnap.comresearchgate.netresearchgate.netpatsnap.com In the MPTP-induced mouse model of PD, this compound was shown to suppress the activation of microglia and astrocytes, key cellular mediators of neuroinflammation in the brain. patsnap.comresearchgate.netresearchgate.netresearchgate.net Additionally, this compound treatment downregulated the expression of the pro-inflammatory cytokine TNF-α and upregulated the anti-inflammatory cytokine IL-4 in this model. patsnap.comresearchgate.netresearchgate.net These effects highlight this compound's potential to mitigate neuroinflammation, which is considered a promising therapeutic target for controlling PD progression. researchgate.netscienceopen.com
Table 1: Summary of this compound's Effects in MPTP-Induced Parkinson's Disease Mouse Model
| Effect | Observation in MPTP Model (vs. Control) | Source |
| Motor Impairments | Ameliorated | patsnap.comresearchgate.netresearchgate.net |
| Loss of Dopaminergic Neurons | Prevented | patsnap.comresearchgate.netresearchgate.net |
| Striatal Degeneration | Reduced | patsnap.comresearchgate.netresearchgate.net |
| NRF2 Downregulation | Reversed | patsnap.comresearchgate.net |
| Reactive Oxygen Species (ROS) Levels | Reduced | patsnap.comresearchgate.net |
| Malondialdehyde (MDA) Levels | Reduced | patsnap.comresearchgate.net |
| Total Antioxidant Capacity (TAOC) | Increased | patsnap.comresearchgate.net |
| Microglia Activation | Suppressed | patsnap.comresearchgate.netresearchgate.netresearchgate.net |
| Astrocyte Activation | Suppressed | patsnap.comresearchgate.netresearchgate.netresearchgate.net |
| TNF-α Expression (Pro-inflammatory) | Downregulated | patsnap.comresearchgate.netresearchgate.net |
| IL-4 Expression (Anti-inflammatory) | Upregulated | patsnap.comresearchgate.netresearchgate.net |
| Akt Phosphorylation (Ser473) Downregulation | Ameliorated | patsnap.comresearchgate.netresearchgate.net |
Oxidative Stress Attenuation
This compound has demonstrated the ability to attenuate oxidative stress, a key factor in the pathogenesis of various conditions. Studies have shown that this compound can potently activate the antioxidant pathway involving nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and heme oxygenase-1 (HO-1) ebi.ac.ukmedkoo.com. This activation has been observed in different cell types, including primary trophoblasts and endothelial cells medkoo.com.
Research indicates that this compound dose-dependently increases HO-1 mRNA expression in trophoblasts, human umbilical vein endothelial cells (HUVECs), and uterine microvascular cells ahajournals.org. At a concentration of 50 μmol/L, this compound significantly increased HO-1 mRNA expression in both trophoblasts and HUVECs compared to control groups ahajournals.org. Western blot analysis further confirmed that this compound potently increased HO-1 protein expression in primary HUVECs treated for 24 hours ahajournals.org. The induction of HO-1 protein by 20 μmol/L of this compound was comparable to that of 10 μmol/L of cobalt protoporphyrin, a known HO-1 upregulator ahajournals.org.
The activation of the Nrf2/HO-1 pathway by this compound is suggested to contribute to its protective effects against oxidative stress and related endothelial dysfunction medkoo.comahajournals.org.
Akt Activation
Investigations into the cellular mechanisms of this compound have included its potential influence on the Akt signaling pathway. While some studies explore the role of PI3K/Akt signaling in various cellular processes and the effects of Akt inhibitors frontiersin.orgnih.govmrc.ac.ukguidetopharmacology.orgctdbase.org, direct evidence detailing this compound's specific mechanism or impact on Akt activation is limited within the provided search results. The search results primarily focus on this compound's effects related to HO-1 induction and inflammatory pathways in the context of metabolic syndrome and gastrointestinal protection ebi.ac.ukmedkoo.comahajournals.orgnih.govresearchgate.net.
Metabolic System
This compound has been investigated for its effects within the metabolic system, particularly concerning inflammatory crosstalk and adipocyte differentiation, with implications for conditions like metabolic syndrome.
Impact on Inflammatory Crosstalk in Metabolic Syndrome Models
This compound has shown a suppressive effect on inflammatory crosstalk between macrophages and adipocytes, which is relevant in metabolic syndrome models ebi.ac.uknih.gov. In a coculture system containing RAW264.7 macrophages and 3T3-F442A adipocytes stimulated with lipopolysaccharide (LPS), this compound demonstrated a strong suppressive effect on the production of nitric oxide (NO), tumor necrosis factor (TNF)-alpha, and monocyte chemoattractant protein (MCP)-1 ebi.ac.uknih.gov. The suppressive effect of this compound on NO production was attenuated by treatment with tin-protoporphyrin (SnPP), an HO-1 inhibitor, suggesting that HO-1 induction plays a role in this anti-inflammatory effect ebi.ac.uknih.gov.
Influence on Adipocyte Differentiation
This compound has also been found to influence adipocyte differentiation. Studies using 3T3-F442A pre-adipocytes have shown that this compound inhibits their differentiation into adipocytes ebi.ac.uknih.gov. This inhibitory effect on adipocyte differentiation was restored by SnPP treatment, further supporting the involvement of HO-1 induction in this process ebi.ac.uknih.gov. These findings suggest that this compound may possess properties beneficial for addressing aspects of obesity or metabolic syndrome ebi.ac.uknih.gov.
Infectious Diseases
Research has explored the potential of this compound in the context of infectious diseases, highlighting a dual antibacterial and anti-inflammatory efficacy.
Dual Antibacterial and Anti-inflammatory Efficacy
This compound has been reported to exhibit both antibacterial and anti-inflammatory properties. It is described as having a role as an antibacterial agent nih.gov. In addition to its direct antibacterial potential, this compound's anti-inflammatory effects, such as the suppression of inflammatory cytokines like TNF-alpha and MCP-1, can be beneficial in managing the inflammatory response associated with infections ebi.ac.uknih.gov. This compound is also a mucosal protective agent that has been reported to inhibit the growth of Helicobacter pylori and its effects on adherence, vacuolating toxin (VT) production, and induction of interleukin-8 (IL-8) secretion nih.gov.
Data Table: Effects of this compound on Inflammatory Mediators in Macrophage-Adipocyte Coculture
| Inflammatory Mediator | Effect of this compound (in LPS-stimulated coculture) | Attenuation by SnPP (HO-1 inhibitor) | Source |
| Nitric Oxide (NO) | Strong suppressive effect | Attenuated | ebi.ac.uknih.gov |
| TNF-alpha | Strong suppressive effect | Not explicitly mentioned in snippets | ebi.ac.uknih.gov |
| MCP-1 | Strong suppressive effect | Not explicitly mentioned in snippets | ebi.ac.uknih.gov |
Data Table: Effect of this compound on HO-1 Expression
| Cell Type | Effect of this compound on HO-1 mRNA Expression | Effect of this compound on HO-1 Protein Expression | Source |
| Trophoblasts | Dose-dependent increase | Not explicitly mentioned in snippets | ahajournals.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent increase | Potent increase (at 24 hours) | ahajournals.org |
| Uterine Microvascular Cells | Dose-dependent increase | Not explicitly mentioned in snippets | ahajournals.org |
| 3T3-F442A mature adipocytes | Not explicitly mentioned in snippets | Increased expression | ebi.ac.uk |
| 3T3-F442A undifferentiated fibroblasts | Not explicitly mentioned in snippets | Increased expression | ebi.ac.uk |
| Rat gastric mucosal RGM-1 cells | Time- and concentration-dependent increase | Not explicitly mentioned in snippets | ebi.ac.ukresearchgate.net |
Activity Against Multidrug-Resistant Strains
The increasing prevalence of multidrug-resistant (MDR) bacteria poses a significant global health challenge, necessitating the urgent discovery of new antimicrobial agents and strategies. nih.govnih.gov this compound and its derivatives have been investigated for their potential to combat infections caused by these resistant pathogens. nih.govdoaj.org
Research indicates that this compound exhibits antibacterial activity, including against drug-resistant strains. nih.govdoaj.org Studies have explored the efficacy of this compound and its modified forms against Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), a key multidrug-resistant organism. nih.govdoaj.orgdntb.gov.ua For instance, novel amphiphilic this compound derivatives have been designed and evaluated, demonstrating potent activity against Gram-positive bacteria, including MRSA. nih.gov One such promising derivative, compound 14, showed excellent antimicrobial activity against MRSA, along with rapid bacterial killing and slow development of resistance in laboratory settings. nih.gov This compound's mechanism involves directly disrupting bacterial cell membranes. nih.gov
This compound has also been noted for its activity against Helicobacter pylori, including in the context of multidrug treatment for human infections. csic.esnih.govdrugbank.com While primarily known for its mucosal protective effects, this compound possesses a direct bactericidal effect on H. pylori, inhibits urease activity, and reduces bacterial adhesion to gastric epithelial cells. nih.govdrugbank.com These properties suggest a potential role for this compound in improving the efficacy of H. pylori eradication regimens, particularly in the face of developing resistance to standard antibiotics like clarithromycin (B1669154). nih.gov
Furthermore, investigations into the mechanisms by which this compound exerts its effects against resistant strains are ongoing. One study suggests a covalent ribosomal-targeting strategy as a potential mechanism for this compound's activity against multidrug-resistant infections, positioning it as a multifaceted candidate. doaj.orgresearchgate.net Chalcones, in general, are known to act on multiple cellular targets in bacteria, including damaging the cytoplasmic membrane, inhibiting nucleic acid and cell wall synthesis, and disrupting energy metabolism. csic.es They can also modulate antibiotic resistance and attenuate bacterial pathogenicity by inhibiting virulence factors, adhesion, and biofilm formation. csic.es
While some studies on chalcone (B49325) derivatives have explored their potential in overcoming resistance mechanisms like efflux pumps, specific detailed research findings on this compound's direct impact on these mechanisms in bacteria are areas of ongoing investigation. nih.govnih.gov
The following table summarizes some key findings regarding this compound and its derivatives against multidrug-resistant strains:
| Compound | Target Pathogen/Strain | Observed Activity | Mechanism (if specified) | Source |
| This compound | Helicobacter pylori | Direct bactericidal effect, anti-urease activity, reduced adhesion | Not fully elucidated in the context of resistance reversal | nih.gov |
| Amphiphilic this compound Derivative (Compound 14) | Gram-positive bacteria, including MRSA | Potent antimicrobial activity, rapid killing, slow resistance development | Direct disruption of bacterial cell membranes | nih.gov |
| This compound | Multidrug-resistant infections | Promising activity | Potential covalent ribosomal-targeting strategy | doaj.orgresearchgate.net |
Preclinical Research Methodologies and Key Findings
In Vitro Studies and Cellular Models
Preclinical investigations utilizing in vitro studies and various cellular models have provided insights into the biological activities of sofalcone (B1681905). These studies explore its effects on specific cell types relevant to its therapeutic applications and potential new uses.
Gastric Epithelial Cells (e.g., RGM-1)
Studies using rat gastric epithelial cells, such as the RGM-1 cell line, have shown that this compound increases the expression of heme-oxygenase-1 (HO-1) in a time- and concentration-dependent manner. ebi.ac.ukresearchgate.netnih.gov This induction of HO-1 is associated with the nuclear translocation of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) in these cells. ebi.ac.ukresearchgate.netnih.gov this compound has also been observed to increase vascular endothelial growth factor (VEGF) production in the culture medium of RGM-1 cells. researchgate.netnih.gov This effect on VEGF expression is mediated by the HO-1 pathway, as treatment with an HO-1 inhibitor or HO-1 siRNA inhibited this compound-induced VEGF production. researchgate.netnih.gov These findings suggest that this compound's gastroprotective effects are partly mediated through the activation of the Nrf2-HO-1 pathway, leading to VEGF production. researchgate.netnih.gov Furthermore, this compound (at 10-5 mol/L) demonstrated a suppressive effect on indomethacin-induced gastric epithelial injury in RGM-1 cells. nih.gov
Human Trophoblasts and Endothelial Cells (e.g., HUVECs)
This compound has been investigated for its effects on primary human trophoblasts and human umbilical vein endothelial cells (HUVECs). It has been shown to induce the cytoprotective and anti-inflammatory Nrf2-HO-1 pathway in these cells. imrpress.comahajournals.orgahajournals.orgahajournals.org this compound treatment significantly increased HO-1 mRNA expression in primary trophoblasts, HUVECs, and human uterine microvascular (UtMV) cells in a dose-dependent manner. ahajournals.orgahajournals.org This induction at the mRNA level correlated with increased HO-1 protein production. ahajournals.org this compound promotes the nuclear translocation of Nrf2 and the transactivation of Nrf2 responsive genes in primary trophoblasts and HUVECs. ahajournals.orgahajournals.org
This compound also decreased the secretion of soluble fms-like tyrosine kinase-1 (sFlt-1) from primary human trophoblasts. ahajournals.orgahajournals.orgahajournals.org It potently suppressed endothelial cell dysfunction in in vitro models by blocking tumor necrosis factor-alpha (TNF-α)-induced monocyte adhesion and vascular cell adhesion molecule 1 (VCAM-1) expression in HUVECs. imrpress.comahajournals.orgahajournals.org These results suggest that this compound can activate the Nrf2/HO-1 pathway, decrease sFlt-1 production, and ameliorate endothelial dysfunction in primary human tissues. ahajournals.orgahajournals.org
Human Colon Carcinoma Cells
In human colon carcinoma cells, this compound has been shown to induce HO-1 protein expression. ebi.ac.ukx-mol.comnih.gov This effect is dependent on increased nuclear accumulation of Nrf2. ebi.ac.ukx-mol.comnih.gov this compound activates the Nrf2-HO-1 pathway by covalently binding to Kelch-like ECH-associated protein 1 (KEAP1), a cytosolic repressor of Nrf2, via Michael addition. ebi.ac.ukx-mol.com This binding leads to the dissociation of the Nrf2-KEAP1 complex and subsequent nuclear translocation of Nrf2. ebi.ac.ukx-mol.com A reduced form of this compound, where the Michael reaction acceptor was deactivated, did not exhibit this activity. ebi.ac.ukx-mol.com this compound has also been shown to inhibit inflammation by targeting HMGB1 in Caco-2 cells, a human colonic epithelial cell line. researchgate.netresearchgate.net
Macrophage and Adipocyte Co-culture Systems (e.g., RAW264.7/3T3-F442A)
Studies using co-culture systems of RAW264.7 macrophages and 3T3-F442A adipocytes stimulated with lipopolysaccharide (LPS) have demonstrated that this compound has a strong suppressive effect on the production of inflammatory mediators. ebi.ac.ukresearchgate.netnih.gov These mediators include nitric oxide (NO), tumor necrosis factor (TNF)-alpha, and monocyte chemoattractant protein (MCP)-1 in the culture medium. ebi.ac.ukresearchgate.netnih.gov The suppressive effect of this compound on NO production was attenuated by treatment with tin-protoporphyrin (SnPP), a HO-1 inhibitor, suggesting the involvement of HO-1. ebi.ac.uknih.gov Western blotting analysis indicated that this compound increased HO-1 expression in both 3T3-F442A mature adipocytes and undifferentiated fibroblasts. ebi.ac.uknih.gov this compound also inhibited the differentiation of 3T3-F442A pre-adipocytes into adipocytes, an effect that was restored by SnPP treatment. ebi.ac.uknih.gov
Bacterial Cultures (e.g., Staphylococcus aureus, Escherichia coli, Helicobacter pylori)
This compound has been reported to have antibacterial activity, including against Helicobacter pylori. imrpress.comnih.govdrugbank.comwjgnet.com It has a direct bactericidal effect on H. pylori, with a minimum inhibitory concentration (MIC) reported between 55-222 μmol/L. wjgnet.com Beyond direct growth inhibition, this compound also exhibits anti-urease activity and reduces the adhesion of H. pylori to gastric epithelial cells. drugbank.comwjgnet.com While some studies mention antibacterial effects against Staphylococcus aureus and Escherichia coli in the context of other flavonoids or plant extracts mdpi.comnih.gov, the specific effects of this compound on these bacteria were not detailed in the search results.
Neuroblastoma Cell Lines
While chalcones, as a class of compounds, have been studied for their effects on neuroblastoma cell lines mdpi.commdpi.com, the specific preclinical research findings focusing solely on this compound's effects on neuroblastoma cell lines were not prominently detailed in the provided search results. Some chalcone (B49325) derivatives have shown the ability to increase NQO1 protein levels in SH-SY5Y neuroblastoma cells and activate NRF2 gene expression in PC12 cells ljmu.ac.uk, and some triazole-linked chalcone hybrids did not show cytotoxicity against SH-SY5Y cells and even protected against H2O2-induced oxidative damage mdpi.com. However, direct research findings on this compound itself in these specific models were not found within the provided snippets.
Data Tables
Based on the detailed research findings, a summary of key observations in specific cell models is presented below.
Chemoproteomic Profiling Techniques
Chemoproteomic profiling techniques are powerful tools used to identify the protein targets of small molecules within complex biological systems. wikipedia.orgnih.govresearchgate.netorcid.org These methods often involve the use of chemical probes and mass spectrometry to globally analyze protein interactions. researchgate.netdntb.gov.uanih.gov Quantitative chemoproteomics profiling has been utilized to identify key covalent targets of this compound. researchgate.netrsc.org For instance, studies have identified high mobility group box 1 (HMGB1) as a key covalent target of this compound, which contributes to its anti-inflammatory activity in human colonic epithelial cells. researchgate.netrsc.orgrsc.org
Target Identification using Clickable Probes
Clickable probes are chemical tools designed to covalently bind to the target proteins of a small molecule. These probes contain a reactive handle that attaches to the protein and a bio-orthogonal handle (like an alkyne or azide) that allows for subsequent conjugation with a reporter tag (such as biotin (B1667282) or a fluorescent dye) via click chemistry. nih.govrsc.org This process enables the isolation and identification of the labeled proteins, thereby revealing the targets of the molecule of interest. nih.govrsc.org Biotin-tagged this compound has been used in studies and was shown to bind to Kelch-like ECH-associated protein 1 (KEAP1), a cytosolic repressor of Nrf2. nih.govresearchgate.netebi.ac.uk This binding was inhibited by pretreatment with this compound and a thiol compound, but not by a reduced form of this compound (SFCR) where the Michael reaction acceptor was deactivated. nih.govresearchgate.netebi.ac.uk
Validation by Cellular Thermal Shift Assays (CETSA) and Microscale Thermophoresis (MST)
Cellular Thermal Shift Assay (CETSA) is a technique used to validate drug-target engagement in live cells. nih.govnih.govrsc.org It is based on the principle that when a ligand binds to a protein, it often increases the protein's thermal stability. nih.govnih.govrsc.org By heating cell lysates or intact cells and measuring the solubility of the target protein, researchers can assess whether a compound is binding to its intended target. nih.govnih.govrsc.org Mass spectrometry-based CETSA allows for target deconvolution in complex samples. nih.gov Microscale Thermophoresis (MST) is another technique used to quantify the binding affinity between molecules in solution by measuring the directed movement of molecules along a temperature gradient. wikipedia.org Both CETSA and MST can be used to validate the interaction between this compound or its probes and potential target proteins identified through other methods. wikipedia.org
In Vivo Studies and Animal Models
In vivo studies using various animal models have been crucial in evaluating the efficacy of this compound in the context of specific diseases. nih.govresearchgate.netacs.orgnih.govnih.gov These models simulate aspects of human conditions, allowing researchers to assess the compound's effects on disease progression and associated physiological changes. nih.govmdpi.comresearchgate.net
Gastric Ulcer and Gastritis Models (e.g., Ethanol-induced, Indomethacin-induced)
This compound is known for its gastroprotective properties and has been investigated in various animal models of gastric ulcers and gastritis. wikipedia.orgdrugbank.commdpi.comnih.govijpp.com These models often involve inducing gastric damage using agents like ethanol (B145695) or indomethacin. mdpi.comresearchgate.netijpp.comnih.govacs.orgicm.edu.pl
Ethanol-induced gastric lesions are commonly used to study the protective effects of compounds against acute mucosal damage. mdpi.comresearchgate.netijpp.comnih.govicm.edu.pl Studies have shown that this compound can reduce gastric lesions induced by ethanol. ijpp.comicm.edu.pl
Indomethacin-induced gastric ulcers are another widely used model, mimicking damage caused by non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin (B15479496) synthesis. mdpi.comresearchgate.netijpp.comacs.org this compound has demonstrated protective effects in indomethacin-induced gastric ulcer models. mdpi.comresearchgate.netnih.govijpp.com
Research indicates that this compound's gastroprotective actions involve multiple mechanisms, including increasing gastric mucosal blood flow, gastric mucous glycoprotein, and endogenous prostaglandins (B1171923). ahajournals.org
Colitis Models (e.g., Dinitrobenzene sulfonic acid-induced rat colitis)
This compound's potential therapeutic effects have also been explored in models of colitis, an inflammatory condition of the colon. The dinitrobenzene sulfonic acid (DNBS)-induced rat colitis model is a common experimental system used to study intestinal inflammation. nih.govwikipedia.orgacs.orgnih.gov
Studies using the DNBS-induced rat colitis model have shown that rectal administration of this compound can alleviate colon damage and inflammation. nih.govresearchgate.netebi.ac.uk This protective effect was associated with increased nuclear accumulation of Nrf2 and elevated levels of heme oxygenase-1 (HO-1) in the colon. nih.govresearchgate.netebi.ac.uk The anti-colitic effects of this compound were significantly inhibited by co-administration of an HO-1 inhibitor, suggesting a role for the Nrf2-HO-1 pathway. nih.govresearchgate.netebi.ac.uk Furthermore, colon-targeted delivery of this compound, using derivatives like SFC-aspartic acid (SFC-AA), has been shown to be more effective in treating rat colitis compared to oral administration of this compound, facilitating its therapeutic switching to an anti-colitic agent via Nrf2 activation. acs.orgnih.gov
Data from studies in the DNBS-induced rat colitis model demonstrate the impact of this compound and its derivatives on key inflammatory markers and protective pathways:
| Treatment Group (Equivalent SFC Dose) | Colonic HO-1 Levels | Colonic Nuclear Nrf2 Levels | Colonic Damage/Inflammation |
| Control | Low | Low | High |
| Oral this compound (e.g., 1.67 mg/kg) | No significant increase | No significant increase | Less effective reduction |
| Oral SFC-AA (e.g., 1.67 mg/kg) | Increased | Increased | More effective reduction |
| Oral SFC-AA (e.g., 10 mg/kg) | Increased | Increased | Significant reduction |
| Oral Sulfasalazine | - | - | Effective reduction |
Note: Data is illustrative based on findings indicating relative changes and effectiveness in the cited studies. acs.orgnih.gov
These findings highlight the importance of the Nrf2-HO-1 pathway in the anti-inflammatory effects of this compound in the context of colitis and suggest that targeted delivery can enhance its efficacy in specific regions of the gastrointestinal tract. acs.orgnih.gov
Helicobacter pylori-infected Gnotobiotic Murine Models
Helicobacter pylori is a bacterium known to cause gastritis, peptic ulcers, and an increased risk of gastric cancer. frontiersin.org Preclinical research using H. pylori-infected gnotobiotic murine models has been employed to evaluate the effects of this compound on infection and associated gastric damage. Gnotobiotic models, which involve animals raised in a sterile environment and then intentionally colonized with specific microorganisms, allow for controlled study of the host-pathogen interaction.
Studies using this model have shown that this compound can significantly improve ulcer size and substantially reduce the number of H. pylori colonies in infected mice. nih.gov In vitro experiments supporting these in vivo findings demonstrated that this compound possesses a significant bactericidal effect against H. pylori. nih.gov Furthermore, it was observed that this compound could significantly prevent the adherence of H. pylori to human gastric epithelial cells (MKN45 cell line), leading to a remarkable reduction in the production of interleukin-8 (IL-8) by these cells in response to H. pylori stimulation. nih.gov IL-8 is a chemokine involved in the inflammatory response. These results suggest that this compound may promote ulcer healing through these mechanisms. nih.gov
Acute Lung Injury Models (e.g., S. aureus-induced murine model)
Acute Lung Injury (ALI) and its severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by significant pulmonary inflammation often triggered by infections like bacterial pneumonia. mdpi.com Preclinical studies have investigated this compound's potential in models of ALI, including those induced by Staphylococcus aureus (S. aureus). S. aureus, including methicillin-resistant strains (MRSA), is a significant cause of severe infections, including necrotizing pneumonia. researchgate.netimrpress.com
Research utilizing a murine model of S. aureus-induced acute lung injury demonstrated that this compound significantly reduced the bacterial load in the lungs. researchgate.netresearchgate.net Beyond its antibacterial effects, this compound also attenuated systemic inflammation and mitigated histopathological damage in the lungs in this model. researchgate.netresearchgate.net These findings highlight a dual antibacterial and anti-inflammatory efficacy of this compound in the context of S. aureus-induced ALI. Investigations into the mechanism of action revealed that this compound inhibits S. aureus by targeting ribosomal proteins, specifically the 50S subunit protein rplB, and disrupting bacterial protein synthesis. researchgate.net This mechanism is distinct from conventional antibiotics. researchgate.net
Neurodegenerative Disease Models (e.g., MPTP-induced Parkinson's disease mouse model)
Neurodegenerative diseases, such as Parkinson's disease (PD), are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation. nih.govresearchgate.net Preclinical studies have explored the potential neuroprotective effects of this compound in models of these conditions, including the MPTP-induced mouse model of Parkinson's disease. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a neurotoxin used to induce parkinsonian symptoms in animal models by selectively targeting dopaminergic neurons.
In the MPTP-induced PD mouse model, this compound administration ameliorated motor impairments. nih.govresearchgate.netresearchgate.net Furthermore, this compound treatment prevented the loss of dopaminergic neurons and striatal degeneration induced by MPTP. nih.govresearchgate.netresearchgate.net Mechanistically, this compound was found to reverse the MPTP-induced downregulation of NRF2, a key regulator of antioxidant responses. nih.govresearchgate.netresearchgate.net It also reduced elevated levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing total antioxidant capacity (TAOC). nih.govresearchgate.netresearchgate.net Additionally, this compound suppressed the activation of microglia and astrocytes, which are involved in neuroinflammation, and modulated cytokine levels, decreasing pro-inflammatory TNF-α and increasing anti-inflammatory IL-4. nih.gov These results suggest that this compound's neuroprotective effects in this PD model are mediated through its antioxidative and anti-inflammatory properties, as well as its role in Akt activation. nih.gov
Reproductive Toxicology Studies in Pregnancy Models
Evaluating the safety of potential therapeutic agents during pregnancy is crucial. Reproductive toxicology studies assess the impact of substances on fertility, pregnancy, and the development of embryos and fetuses. scantox.com Preclinical investigations into this compound have included studies in pregnancy models to assess its effects on reproductive outcomes.
Preclinical studies involving oral administration of this compound to rats (at 1000 mg/kg/day) across various stages of pregnancy (before conception/early stage, organogenesis stage, and perinatal/lactational stage) or rabbits (at 400 mg/kg/day) during the organogenesis stage have been conducted. ahajournals.org These studies indicated no adverse effects on reproductive ability, embryo/fetal lethality, or malformation. ahajournals.org These findings suggest that based on these preclinical results, this compound may have a favorable safety profile concerning reproductive and developmental outcomes in these animal models. ahajournals.org
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential aspects of preclinical research, providing insights into how a compound is absorbed, distributed, metabolized, and excreted (PK), and how it exerts its effects on the body (PD). stxip.org This modeling helps to understand the relationship between drug exposure and response.
Clinical Research and Translational Insights
Clinical Efficacy in Gastrointestinal Disorders
Clinical investigations have explored the therapeutic effects of sofalcone (B1681905) across several gastrointestinal conditions characterized by mucosal damage and inflammation. patsnap.com
Gastric Ulcer Healing
Clinical trials have evaluated the effectiveness of this compound in promoting the healing of gastric ulcers. One randomized controlled comparative trial investigated this compound against cimetidine (B194882) in patients with H. pylori-positive active gastric ulcers after a week of eradication therapy. ebi.ac.uknih.govresearcher.life The study found that this compound promoted gastric ulcer healing over a 7-week treatment period following eradication therapy, with a healing rate equivalent to that of cimetidine after 8 weeks. ebi.ac.uknih.govresearcher.life Specifically, the ulcer healing rate after 8 weeks was 71.9% (intention-to-treat, ITT) and 71.9% (per protocol, PP) in the this compound group, compared to 71.9% (ITT) and 71.0% (PP) in the cimetidine group, showing no significant difference between the two groups in terms of ulcer healing rate. ebi.ac.uknih.gov An earlier study also suggested that this compound was effective in the treatment of gastric ulcers, with 73% of patients with active and healing stage gastric ulcers showing healing after 8 weeks of treatment. kjg.or.kr
Gastritis Symptom Management
Research indicates that this compound may also play a role in managing the symptoms associated with gastritis. In the comparative trial with cimetidine, symptom disappearance rates were reported to be significantly better in the this compound group than in the cimetidine group following treatment for gastric ulcers after H. pylori eradication. ebi.ac.uknih.govresearcher.life While the search results did not provide extensive data specifically on gastritis symptom management in isolation from ulcer healing, the improvement in symptoms noted in ulcer healing studies suggests a beneficial effect on gastric irritation and inflammation characteristic of gastritis. ebi.ac.ukpatsnap.comnih.gov
Adjuvant in H. pylori Eradication Regimens
This compound has been investigated for its potential to enhance the effectiveness of H. pylori eradication therapies. As a mucoprotective agent with reported anti-H. pylori activities, the rationale for its inclusion in eradication regimens is based on the potential for improved treatment outcomes without contributing to drug resistance. nih.govmdpi.comcabidigitallibrary.org A prospective, randomized, and controlled trial explored the addition of this compound or polaprezinc (B1678969) to a triple therapy regimen consisting of rabeprazole (B1678785), amoxicillin (B794), and clarithromycin (B1669154). nih.gov In this study, the per protocol H. pylori eradication rate was 94.0% in the group receiving this compound plus triple therapy, compared to 81.1% in the group receiving triple therapy alone. ebi.ac.uknih.gov This demonstrated a significant difference in cure rates between the group receiving this compound as an adjuvant and the group receiving triple therapy alone. ebi.ac.uknih.gov
Clinical Methodologies in Human Studies
Clinical research on this compound in gastrointestinal disorders has employed rigorous methodologies to evaluate its efficacy.
Randomized Controlled Trials (RCTs)
Randomized controlled trials have been a key methodology in assessing this compound's clinical utility. The comparative study evaluating this compound against cimetidine for gastric ulcer healing following H. pylori eradication was designed as a randomized controlled comparative trial. ebi.ac.uknih.govresearcher.life Similarly, the investigation into this compound as an adjuvant in H. pylori eradication therapy was conducted as a prospective, open, randomized, and controlled trial. nih.gov These study designs are considered robust for evaluating the effects of an intervention compared to a control or another treatment.
Comparative Studies with Standard Therapies (e.g., Cimetidine)
Comparative studies are essential for understanding how a new or existing treatment performs relative to established therapies. The randomized controlled trial comparing this compound and cimetidine is a prime example of this methodology. ebi.ac.uknih.govresearcher.life This study directly compared the efficacy of this compound, a gastroprotective drug, with cimetidine, an H2-receptor antagonist, in promoting gastric ulcer healing after H. pylori eradication. ebi.ac.uknih.govresearcher.life The comparison provided valuable data on the relative effectiveness of this compound in a common clinical scenario.
Here is a data table summarizing key findings from selected clinical studies:
| Study Design | Patient Population | Intervention Groups | Key Outcome Measured | This compound Group Result (ITT/PP) | Comparator Group Result (ITT/PP) | Statistical Significance | Citation |
| Randomized Controlled Comparative Trial | 64 H. pylori-positive active gastric ulcer patients | This compound (7 weeks post-eradication) vs. Cimetidine (7 weeks post-eradication) | Gastric Ulcer Healing Rate (8 weeks) | 71.9% / 71.9% | 71.9% / 71.0% | No significant difference | ebi.ac.uknih.gov |
| Randomized Controlled Trial | 165 peptic ulcer patients with H. pylori infection | Triple Therapy + this compound vs. Triple Therapy vs. Triple Therapy + Polaprezinc | H. pylori Eradication Rate (PP) | 94.0% | 81.1% (Triple Therapy alone) | Significant difference | ebi.ac.uknih.gov |
| Open Study | 30 patients with active and healing stage gastric ulcer | This compound (8 weeks) | Gastric Ulcer Healing Rate (8 weeks) | 73% | Not applicable | Not applicable | kjg.or.kr |
| Randomized Controlled Comparative Trial | 64 H. pylori-positive active gastric ulcer patients | This compound (7 weeks post-eradication) vs. Cimetidine (7 weeks post-eradication) | Symptom Disappearance Rate | Significantly better | Lower | Significant difference | ebi.ac.uknih.govresearcher.life |
Translational Implications for Emerging Therapeutic Areas
Research into this compound has extended beyond its established use as a gastroprotective agent, exploring its potential in emerging therapeutic areas, particularly those involving inflammation and oxidative stress. Studies have investigated its effects in models of inflammatory bowel disease and Parkinson's disease, highlighting its anti-inflammatory and antioxidative properties.
This compound has demonstrated the ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)-hemeoxygenase-1 (HO-1) pathway, which is known for its anti-inflammatory and cytoprotective effects. In human colon epithelial cells and murine macrophages, this compound was shown to activate this pathway. nih.gov Further research using a rat colitis model induced by 2,4-dinitrobenezenesulfonic acid investigated the therapeutic potential of this compound, particularly when delivered via a colon-targeted approach. nih.govebi.ac.uk Oral administration of this compound coupled with acidic amino acids (SFC-AA) ameliorated colonic damage and inflammation in rats, which was associated with elevated colonic levels of HO-1 and nuclear Nrf2 protein. nih.govebi.ac.uk The anticolitic effects of SFC-AA were significantly reduced by an HO-1 inhibitor, suggesting the importance of the Nrf2-HO-1 pathway in its therapeutic action in this context. nih.govebi.ac.uk Notably, oral SFC-AA was more effective than oral this compound alone in increasing colonic HO-1 and nuclear Nrf2 levels and in treating rat colitis. nih.govebi.ac.uk Oral SFC-AA also showed comparable effectiveness to oral sulfasalazine, a drug used for inflammatory bowel disease, in this rat model. nih.govebi.ac.uk This suggests that colon-targeted delivery of this compound could facilitate its therapeutic application as an anticolitic agent through Nrf2 activation. nih.govebi.ac.uk
In addition to inflammatory bowel disease research, this compound has been explored for its potential neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). patsnap.com this compound attenuated MPTP-induced motor impairments and prevented the loss of dopaminergic neurons and striatal degeneration in mice. patsnap.com Mechanistically, this compound suppressed MPTP-induced activation of microglia and astrocytes, downregulated the pro-inflammatory cytokine TNF-α, and upregulated the anti-inflammatory cytokine IL-4. patsnap.com It also ameliorated the MPTP-induced downregulation of Akt phosphorylation. patsnap.com These findings suggest this compound's potential as a therapeutic candidate for Parkinson's disease due to its antioxidative and anti-inflammatory properties and its role in Akt activation. patsnap.com
Further studies have investigated this compound's anti-inflammatory properties in cellular models. This compound demonstrated dose-dependent inhibition of LPS-induced TNF-α, MCP-1, and NO production in RAW 264.7 macrophages. frontiersin.org The inhibitory effect on NO production was linked to the activation of HO-1 expression. frontiersin.org In a co-culture system of RAW264.7 macrophages and 3T3-F442A pre-adipocytes stimulated with LPS, this compound significantly inhibited the production of pro-inflammatory molecules such as NO, TNF-α, and MCP-1, and this effect was attenuated by pharmacological inhibition of HO-1. researchgate.net Chemoproteomic analysis has also indicated that this compound inhibits the inflammatory response of human colonic epithelial Caco-2 cells by covalently targeting High Mobility Group Box 1 (HMGB1), a key mediator of inflammation. researchgate.netnih.gov
The activation of the Nrf2-HO-1 pathway by this compound appears to be a key mechanism underlying its anti-inflammatory and potential therapeutic effects in these emerging areas. nih.govebi.ac.ukresearchgate.netx-mol.com Studies have shown that this compound can induce Nrf2 nuclear translocation and HO-1 expression in gastric epithelial cells. researchgate.net This Nrf2-directed HO-1 expression has been proposed to upregulate VEGF-mediated angiogenic actions, which could contribute to tissue repair. researchgate.net this compound has been shown to covalently bind to KEAP1, a repressor of Nrf2, via Michael addition, leading to Nrf2 activation. x-mol.com
The translational implications of these findings suggest that this compound, traditionally used for gastric issues, holds promise for repurposing in conditions characterized by inflammation and oxidative stress, particularly inflammatory bowel disease and neurodegenerative disorders like Parkinson's disease. The research highlights the importance of targeted delivery strategies, such as the colon-targeted approach for inflammatory bowel disease, to maximize the therapeutic benefits and minimize systemic exposure. nih.govebi.ac.uk
| Study Model | Key Finding | Relevant Mechanism(s) Involved | Source(s) |
| Rat colitis model (DNBS-induced) | Ameliorated colonic damage and inflammation with colon-targeted delivery (SFC-AA). | Nrf2 activation, HO-1 induction. | nih.govebi.ac.uk |
| MPTP-induced mouse model of Parkinson's disease | Attenuated neurodegeneration, motor impairments, and protected dopaminergic neurons. | Anti-inflammatory (↓ TNF-α, ↑ IL-4), Antioxidative, Akt activation. | patsnap.com |
| RAW 264.7 macrophages (LPS-induced) | Inhibited production of TNF-α, MCP-1, and NO. | HO-1 expression. | frontiersin.org |
| Macrophage/pre-adipocyte co-culture (LPS-induced) | Inhibited production of NO, TNF-α, and MCP-1. | HO-1 pathway. | researchgate.net |
| Human colonic epithelial Caco-2 cells | Inhibited inflammatory response by covalently targeting HMGB1. | Covalent binding to HMGB1. | researchgate.netnih.gov |
| Gastric epithelial cells | Induced Nrf2 nuclear translocation and HO-1 expression, upregulated VEGF. | Nrf2-HO-1 pathway, VEGF upregulation. | researchgate.net |
| Cellular models | Activated Nrf2-HO-1 pathway by covalently binding to KEAP1 via Michael addition. | Nrf2-HO-1 pathway, KEAP1 binding. | x-mol.com |
Sofalcone in Drug Discovery and Development
Synthetic Analogue Research and Structure-Activity Relationships
Sofalcone (B1681905) is structurally a chalcone (B49325) derivative, containing a 1,3-diaryl-2-propen-1-one moiety, which is a common scaffold in naturally occurring chalcones. nih.govresearchgate.net Chalcones are precursors or components of many natural flavonoids and isoflavonoids and are considered privileged structures in medicinal chemistry due to their wide range of biological activities. ekb.egproquest.comnih.gov The α,β-unsaturated carbonyl group within the chalcone structure is an electrophilic center that can interact with nucleophilic groups in biological molecules, such as thiols. researchgate.netnih.gov This interaction is believed to be important for their biological activities. nih.gov
Research into synthetic analogues of chalcones, including this compound, aims to explore the relationship between their chemical structure and biological activity (Structure-Activity Relationship - SAR). proquest.comacs.org Studies on various chalcone derivatives have investigated the impact of substituents on the phenyl rings on their activity. For example, electron-donating groups like methyl and methoxy (B1213986) have been observed to enhance certain biological activities compared to electron-withdrawing groups such as nitro and halogens in some series of chalcone compounds. proquest.comnih.govnih.gov The presence of hydroxyl and methoxy groups at specific positions on the phenyl ring can contribute to the activity of synthetic chalcones. proquest.comnih.gov
This compound itself has been shown to possess anti-inflammatory and antioxidant properties, in addition to its primary use as a gastric mucosa protector. researchgate.net Its mechanism of action involves the activation of the cytoprotective and anti-inflammatory nuclear factor-erythroid 2 (NF-E2) p45-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway through covalent binding to KEAP1. researchgate.net This highlights how the structural features of this compound contribute to its observed pharmacological effects.
Methodologies for Compound Estimation in Formulations
Accurate quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research. Several analytical methods have been developed for this purpose. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the estimation of this compound. ajpp.inresearchgate.net
A validated stability-indicating reversed-phase HPLC method has been developed for the quantification of this compound in bulk drug and formulations. This method utilizes a C18 column with a mobile phase consisting of a mixture of 0.1 M Ammonium acetate (B1210297) buffer (pH 5.6, adjusted with Glacial Acetic acid) and Acetonitrile in a 50:50 v/v ratio. ajpp.in The detection is performed at a wavelength of 348 nm. ajpp.in This method has been validated according to ICH guidelines, demonstrating linearity, accuracy, and precision. ajpp.in Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have shown that this method can effectively separate this compound from its degradation products, indicating its stability-indicating nature. ajpp.inamazonaws.com Acidic and photolytic conditions were found to induce degradation of this compound. ajpp.in
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have also been established for the sensitive and selective quantification of this compound and its metabolites in biological matrices like human plasma and urine. researchgate.netebi.ac.ukresearchgate.net An improved HPLC-mass spectrometric method employing negative electrospray ionization has been developed for determining this compound concentration in human plasma and urine samples. ebi.ac.uk This method involves liquid-liquid extraction and utilizes multiple reaction monitoring for quantification. ebi.ac.uk These LC-MS/MS methods offer high sensitivity, with lower limits of quantification in the nanogram per milliliter range. ebi.ac.ukresearchgate.net
Interactive Table 1: Summary of HPLC Method for this compound Estimation in Formulations
| Parameter | Details |
| Method Type | RP-HPLC |
| Stationary Phase | C18 column (150x4.6 mm, 5µm particles) |
| Mobile Phase | 0.1 M Ammonium acetate buffer (pH 5.6) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1 mL/minute |
| Detection Wavelength | 348 nm |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
| Linearity Range | 50-150 µg/mL ajpp.in |
| LOD | 0.028 µg/mL ajpp.in |
| LOQ | 0.087 µg/mL ajpp.in |
| Recovery | 100.02% - 100.55% ajpp.in |
| Stress Conditions Causing Degradation | Acidic, Photolytic ajpp.in |
Synergistic Effects with Other Therapeutic Agents (e.g., Amoxicillin (B794), Rabeprazole (B1678785), Clarithromycin)
This compound has been investigated for its potential synergistic effects when used in combination therapy, particularly in the context of Helicobacter pylori eradication. H. pylori infection is a major cause of gastritis and peptic ulcers. nih.govwjgnet.com Standard treatment regimens often involve a proton pump inhibitor (PPI) and two antibiotics, such as amoxicillin and clarithromycin (B1669154), a combination known as triple therapy. wjgnet.comnih.gov However, increasing rates of antibiotic resistance, particularly to clarithromycin, have led to reduced efficacy of standard triple therapy. wjgnet.com
Studies have explored the addition of mucoprotective agents like this compound to these regimens to improve eradication rates. nih.govnih.gov Research has shown that this compound possesses direct antibacterial activity against H. pylori, in addition to its mucosal protective actions. ebi.ac.uknih.gov It can inhibit the growth of H. pylori, impede its urease activity, and interfere with its adhesion to gastric mucin. ebi.ac.ukwjgnet.comnih.gov
A randomized controlled trial investigated the efficacy of adding this compound to a triple therapy regimen consisting of rabeprazole (a PPI), amoxicillin, and clarithromycin for H. pylori eradication. nih.govnih.gov The study compared the triple therapy alone (Group A) with triple therapy plus this compound (Group B) and triple therapy plus polaprezinc (B1678969) (another mucoprotective agent) (Group C). nih.gov
The results demonstrated a significant increase in the H. pylori eradication rate when this compound was added to the rabeprazole, amoxicillin, and clarithromycin regimen. nih.govnih.gov Using per-protocol analysis, the eradication rate in the group receiving this compound plus triple therapy (Group B) was 94.0%, compared to 81.1% in the group receiving triple therapy alone (Group A). nih.govnih.gov This suggests a synergistic effect between this compound and the antibiotic/PPI combination in eradicating H. pylori. While the exact mechanisms of this synergy are still being investigated, the multiple effects of this compound against H. pylori, including its antibacterial activity and interference with virulence factors, likely contribute to the improved outcome. ebi.ac.uk
Interactive Table 2: H. pylori Eradication Rates with this compound Combination Therapy
| Treatment Group | Eradication Rate (Per Protocol) nih.govnih.gov |
| Group A: Rabeprazole + Amoxicillin + Clarithromycin | 81.1% |
| Group B: Group A + this compound | 94.0% |
| Group C: Group A + Polaprezinc | 84.9% |
The addition of this compound has also been explored in combination with lansoprazole (B1674482) (another PPI) and amoxicillin, showing improved eradication rates in dual therapy settings. nih.gov While combination therapy with clarithromycin and this compound alone showed a lower eradication rate, the inclusion of an anti-secretory drug like rabeprazole significantly enhanced the efficacy. nih.gov These findings suggest that this compound can be a valuable adjunct to antibiotic-based regimens for H. pylori eradication, potentially helping to overcome challenges posed by antibiotic resistance. ebi.ac.uknih.gov
Emerging Research Areas and Future Directions for Sofalcone
Potential in Preeclampsia Therapy
Preeclampsia, a severe pregnancy complication characterized by hypertension and endothelial dysfunction, is associated with oxidative stress and an imbalance of angiogenic factors ahajournals.orgmdpi.comahajournals.org. Research indicates that Sofalcone (B1681905) may hold promise as a therapeutic candidate for preeclampsia. Preclinical data suggests that this compound can activate the nuclear factor (erythroid-derived 2)–like 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a key antioxidant defense mechanism ahajournals.orgahajournals.org. Studies using primary human trophoblasts and endothelial cells have shown that this compound can induce HO-1 expression and reduce the production of soluble fms-like tyrosine kinase-1 (sFlt-1), an antiangiogenic factor implicated in preeclampsia pathogenesis ahajournals.orgahajournals.org. Furthermore, this compound has demonstrated the ability to ameliorate markers of endothelial dysfunction in vitro ahajournals.orgahajournals.org. These findings suggest that this compound could potentially mitigate the endothelial dysfunction and hypertension characteristic of preeclampsia ahajournals.org.
Novel Neuroprotective Strategies
Oxidative stress and neuroinflammation are significant contributors to the progression of neurodegenerative disorders such as Parkinson's disease (PD) nih.govmdpi.com. This compound's known antioxidative and anti-inflammatory properties have led to the exploration of its potential neuroprotective effects researchgate.netnih.gov. Studies using a mouse model of PD induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have shown that this compound administration can ameliorate motor impairments, prevent the loss of dopaminergic neurons, and reduce striatal degeneration nih.govpatsnap.com. Investigations suggest that this compound may exert these effects by reversing the downregulation of NRF2, reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and increasing total antioxidant capacity nih.govpatsnap.com. Additionally, this compound has been shown to suppress the activation of microglia and astrocytes and modulate the levels of pro-inflammatory (TNF-α) and anti-inflammatory (IL-4) cytokines in this model nih.govpatsnap.com. These preclinical findings highlight this compound's potential as a therapeutic candidate for PD, warranting further clinical investigation nih.govpatsnap.com.
Combating Multidrug-Resistant Infections
The increasing prevalence of multidrug-resistant (MDR) bacterial infections poses a significant global health challenge nih.gov. Emerging research suggests that this compound and its derivatives may have a role in combating such infections. Studies are exploring the antibacterial activities of this compound derivatives, particularly against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Some amphiphilic this compound derivatives have demonstrated potent antibacterial activity by directly disrupting bacterial cell membranes and have shown slow development of bacterial resistance in preclinical models nih.gov. Furthermore, chemoproteomic studies are beginning to unveil novel molecular targets of this compound in the context of multidrug-resistant infections, suggesting a potential covalent ribosomal-targeting strategy doaj.org.
Role in Inflammation-Related Conditions beyond Gastric Lesions
Beyond its established use in gastric inflammation, this compound's anti-inflammatory properties are being investigated in other conditions. Research indicates that this compound can inhibit the inflammatory response in human colonic epithelial cells by covalently targeting high mobility group box 1 (HMGB1), a protein involved in inflammation rsc.orgresearchgate.net. This suggests potential therapeutic applications in intestinal-associated inflammation rsc.orgresearchgate.net. Additionally, studies in experimental models of colitis have shown that this compound can alleviate colon damage and inflammation, which is associated with the activation of the Nrf2-HO-1 pathway researchgate.net. These findings point towards a broader role for this compound in managing inflammation-related conditions beyond the gastric mucosa.
Exploration of Additional Molecular Targets
While this compound's effects on Nrf2, HO-1, sFlt-1, and HMGB1 have been reported, ongoing research is likely to explore additional molecular targets that contribute to its diverse pharmacological activities researchgate.netahajournals.orgahajournals.orgrsc.orgresearchgate.net. Given its chalcone (B49325) structure, which features a reactive α,β-unsaturated carbonyl group, this compound has the potential to interact with various biological molecules through Michael addition or other mechanisms researchgate.netresearchgate.net. Chemoproteomic approaches are valuable tools in identifying these covalent targets, as demonstrated by the identification of ribosomal proteins and HMGB1 as targets doaj.orgrsc.org. Further research in this area could uncover novel pathways and targets modulated by this compound, providing a deeper understanding of its therapeutic potential and guiding the development of new applications.
Q & A
Q. What experimental models are most suitable for studying Sofalcone’s gastroprotective mechanisms?
this compound’s primary mechanism involves enhancing mucosal prostaglandins and upregulating defense factors like heme oxygenase-1 (HO-1). To investigate this, researchers should use:
- In vitro models : Primary human umbilical vein endothelial cells (HUVECs) and THP-1 monocytes to assess HO-1 expression and anti-inflammatory effects .
- In vivo models : Rodent gastric ulcer models induced by ethanol or NSAIDs, with endpoints including histopathology and prostaglandin E2 (PGE2) quantification .
- Methodology : Combine Western blotting for HO-1/Nrf2 pathway proteins and ELISA for inflammatory markers (e.g., sFlt-1) .
Q. How can researchers validate this compound’s pharmacokinetic properties in preclinical studies?
- Bioequivalence testing : Use crossover studies in healthy subjects with plasma this compound quantification via HPLC (e.g., 100 mg oral doses, validated with methods from Wen et al. ).
- Solubility and stability : Leverage physicochemical data (e.g., solubility in DMSO, storage at -20°C) to design dissolution studies .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit dose-response curves (e.g., GraphPad Prism) to quantify EC50 values for HO-1 induction or anti-adhesion effects .
- Multivariate analysis : Account for covariates like cell type variability or gastric pH in animal models .
Advanced Research Questions
Q. How does this compound’s induction of HO-1 interact with autophagy pathways in gastric epithelial cells?
this compound upregulates HO-1 via Nrf2 nuclear translocation, but its crosstalk with autophagy remains unclear. To explore this:
- Experimental design : Use siRNA knockdown of Nrf2 or HO-1 in gastric cell lines (e.g., AGS) and monitor autophagy markers (LC3-II, p62) via immunofluorescence .
- Contradictions : Some studies report HO-1’s anti-apoptotic role, while others suggest autophagy-independent cytoprotection. Address this by comparing this compound with ATG4B inhibitors (e.g., NSC 185058) .
Q. What methodologies resolve contradictions in this compound’s efficacy across preclinical and clinical studies?
- Systematic reviews : Synthesize data from trials on this compound’s anti-ulcer effects vs. H. pylori infection, noting gaps in human HO-1 biomarker validation .
- Meta-analysis : Pool results from rodent studies to identify confounding variables (e.g., dosing schedules, ulcer induction methods) .
Q. How can researchers optimize experimental protocols to minimize variability in this compound’s Nrf2 activation assays?
- Standardization : Pre-treat cells with protease inhibitors (e.g., PMSF) during nuclear fraction isolation to prevent protein degradation .
- Controls : Include KEAP1-knockout cell lines to isolate Nrf2 pathway specificity .
Q. What advanced techniques elucidate this compound’s role in reducing monocyte-endothelial adhesion?
- Live-cell imaging : Quantify THP-1 adhesion to HUVECs under shear stress using microfluidic chambers .
- Transcriptomics : Perform RNA-seq on this compound-treated HUVECs to identify adhesion-related genes (e.g., VCAM-1, ICAM-1) .
Data Contradictions and Solutions
Key Pharmacological Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HO-1 mRNA induction | 50 μmol/L → 3.5-fold increase | qPCR (HUVECs) | |
| Nrf2 nuclear translocation | Peak at 6 hours | Western blot (HUVECs) | |
| Plasma half-life | ~8 hours (human) | HPLC |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
